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molecular formula C8H19NO3S B8602113 1-Propanesulfonic acid, 3-[(1,1-dimethylethyl)methylamino]- CAS No. 819862-95-8

1-Propanesulfonic acid, 3-[(1,1-dimethylethyl)methylamino]-

Cat. No. B8602113
M. Wt: 209.31 g/mol
InChI Key: LEVFHSOORBCZQL-UHFFFAOYSA-N
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Patent
US08642801B2

Procedure details

To a solution of N-methyl-tert-butylamine (2.0 g, 22.9 mmol) in acetone (25 mL) was slowly added 1,3-propane sultone (2.72 g, 21.8 mmol). The mixture was stirred at reflux for 3 h. The reaction mixture was cooled to room temperature. The solid material was collected by filtration, washed with acetone (2×25 mL). The crude product was suspended in 80% Acetone/EtOH. The suspension was stirred at reflux for 30 seconds. The solid product was collected by filtration, and dried in a vacuum oven (50° C.), to afford compound EN (2.9 g, 65%). 1H NMR (DMSO, 500 MHz) δ ppm 9.40 (s (broad), 1H), 3.45 (m, 1H), 2.85 (m, 1H), 2.59 (m, 5H), 1.99 (m, 2H), 1.28 (s, 9H). 13C NMR (DMSO, 125 MHz) δ ppm 63.23, 51.12, 49.73, 34.79, 25.50, 21.72. ES-MS 208 (M−1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.72 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([CH3:6])([CH3:5])[CH3:4].[CH2:7]1[CH2:13][S:10](=[O:12])(=[O:11])[O:9][CH2:8]1>CC(C)=O>[CH3:1][N:2]([CH2:8][CH2:7][CH2:13][S:10]([OH:12])(=[O:11])=[O:9])[C:3]([CH3:6])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CNC(C)(C)C
Step Two
Name
Quantity
2.72 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The solid material was collected by filtration
WASH
Type
WASH
Details
washed with acetone (2×25 mL)
STIRRING
Type
STIRRING
Details
The suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 seconds
Duration
30 s
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven (50° C.)
CUSTOM
Type
CUSTOM
Details
to afford compound EN (2.9 g, 65%)

Outcomes

Product
Name
Type
Smiles
CN(C(C)(C)C)CCCS(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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